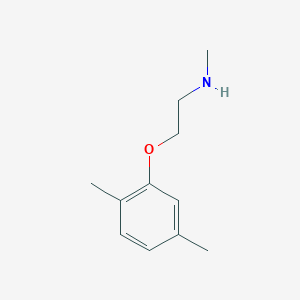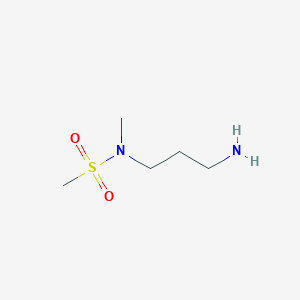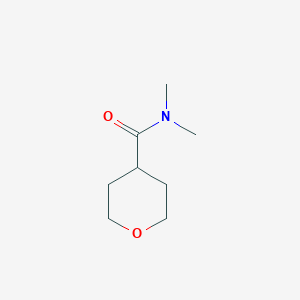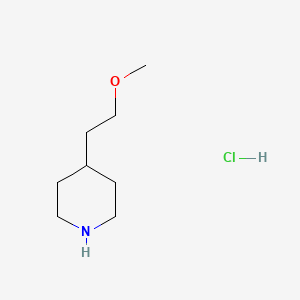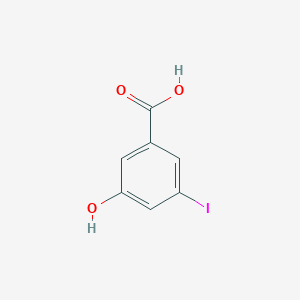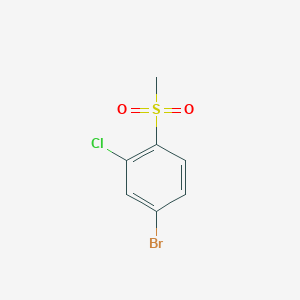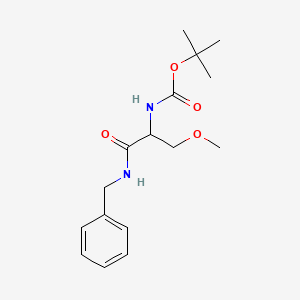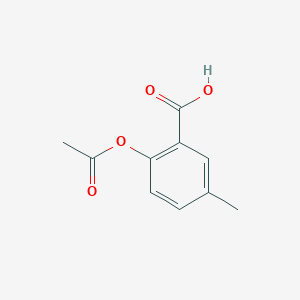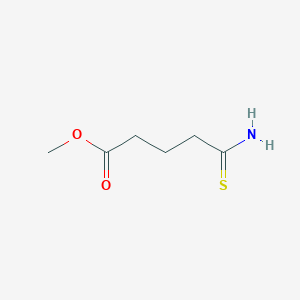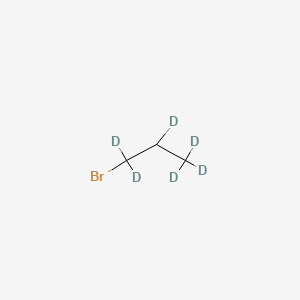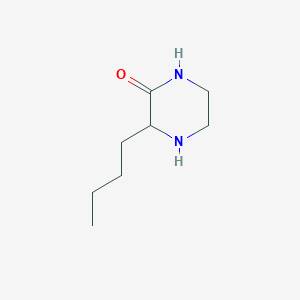
3-ブチルピペラジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butylpiperazin-2-one is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. 3-Butylpiperazin-2-one is known for its versatile applications in various fields, including pharmaceuticals and chemical research .
科学的研究の応用
3-Butylpiperazin-2-one is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
生化学分析
Biochemical Properties
3-Butylpiperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with histamine H3 and sigma-1 receptors, which are involved in neurotransmission and pain modulation . The nature of these interactions includes binding to the active sites of these receptors, thereby modulating their activity. Additionally, 3-Butylpiperazin-2-one has been shown to inhibit certain enzymes, which can affect various metabolic pathways.
Cellular Effects
The effects of 3-Butylpiperazin-2-one on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect calcium signaling pathways, which are crucial for various cellular functions . Moreover, 3-Butylpiperazin-2-one can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-Butylpiperazin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, thereby modulating their activity. For instance, its interaction with histamine H3 and sigma-1 receptors involves binding to their active sites, which can inhibit or activate these receptors . Additionally, 3-Butylpiperazin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The effects of 3-Butylpiperazin-2-one can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Butylpiperazin-2-one is relatively stable under normal laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to 3-Butylpiperazin-2-one has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Butylpiperazin-2-one vary with different dosages in animal models. At low doses, it has been found to have minimal effects on cellular function, while higher doses can cause significant changes in cellular metabolism and function . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable effect. Additionally, high doses of 3-Butylpiperazin-2-one can lead to toxic or adverse effects, including cellular damage and altered metabolic activity.
Metabolic Pathways
3-Butylpiperazin-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the retinoic acid metabolism pathway, which plays a crucial role in cellular differentiation and proliferation . Additionally, 3-Butylpiperazin-2-one can modulate the activity of enzymes involved in other metabolic pathways, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Butylpiperazin-2-one within cells and tissues are mediated by specific transporters and binding proteins. It is transported across cellular membranes by lipid transfer proteins, which facilitate its movement between different cellular compartments . Additionally, 3-Butylpiperazin-2-one can bind to specific proteins, influencing its localization and accumulation within cells.
Subcellular Localization
3-Butylpiperazin-2-one is localized in various subcellular compartments, where it exerts its biochemical effects. It can be found in the cytoplasm, nucleus, and other organelles, depending on its interactions with specific targeting signals and post-translational modifications . The subcellular localization of 3-Butylpiperazin-2-one is crucial for its activity, as it determines the specific cellular processes it can influence.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be deprotected to yield 3-Butylpiperazin-2-one .
Industrial Production Methods
Industrial production methods for 3-Butylpiperazin-2-one are not widely documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Butylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different piperazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 3-Butylpiperazin-2-one.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine compounds.
作用機序
The mechanism of action of 3-Butylpiperazin-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function .
類似化合物との比較
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
1-Methylpiperazine: A derivative with a methyl group at the nitrogen atom.
4-Phenylpiperazine: A derivative with a phenyl group attached to the piperazine ring.
Uniqueness
3-Butylpiperazin-2-one is unique due to its butyl substituent, which imparts distinct chemical and physical properties. This modification can influence the compound’s solubility, reactivity, and interaction with biological targets, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
3-butylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-4-7-8(11)10-6-5-9-7/h7,9H,2-6H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFBJWGUWVUNDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B1290717.png)
